molecular formula C14H21NO B1199426 (-)-Sedamine CAS No. 497-88-1

(-)-Sedamine

Cat. No.: B1199426
CAS No.: 497-88-1
M. Wt: 219.32 g/mol
InChI Key: GOWRYACIDZSIHI-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Sedamine is a citraconoyl group.

Scientific Research Applications

Synthesis Techniques

  • Enantioselective Synthesis : The enantioselective synthesis of (-)-sedamine, a piperidine alkaloid, has been achieved through methods involving allyltitanation reactions and ring-closing or cross-metathesis reactions. This approach provides an efficient way to synthesize this compound with good yield and enantioselectivity (Cossy, Willis, Bellosta, & Bouzbouz, 2002).

  • Stereoselective Synthesis : Research has also focused on the stereoselective synthesis of this compound, which involves the creation of specific stereoisomers. This includes methods like Prins cyclisation, which aids in the stereoselective synthesis of multisubstituted tetrahydropyrans, a key structural component in sedamine (Yadav, Reddy, Rao, & Prasad, 2006).

  • Formal Synthesis Approaches : Formal synthesis methods for this compound have been developed, featuring techniques such as gold(I)-catalyzed intramolecular dehydrative amination of sulfamate esters. These methods contribute to a more straightforward and efficient synthesis of sedamine (Park & Ryu, 2021).

Applications in Biological Systems

  • Interactions with Biological Molecules : this compound and its derivatives have been studied for their interactions with biological molecules such as enzymes. For instance, research on pea seedlings amine oxidase (PSAO) with sedamine derivatives has provided insights into the enzyme's interactions and inhibition mechanisms (Adámková, Frébort, Šebela, & Peč, 2001).

Stereochemistry and Structural Analysis

  • Stereochemistry of Sedamine : The synthesis and structural analysis of sedamine have contributed to a better understanding of its stereochemistry. This includes the resolution of sedamine into its diastereoisomers and the study of their properties (Beyerman, Eveleens, & Muller, 2010).

Properties

497-88-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol

InChI

InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m0/s1

InChI Key

GOWRYACIDZSIHI-KBPBESRZSA-N

Isomeric SMILES

CN1CCCC[C@H]1C[C@@H](C2=CC=CC=C2)O

SMILES

CN1CCCCC1CC(C2=CC=CC=C2)O

Canonical SMILES

CN1CCCCC1CC(C2=CC=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Sedamine
Reactant of Route 2
(-)-Sedamine
Reactant of Route 3
(-)-Sedamine
Reactant of Route 4
Reactant of Route 4
(-)-Sedamine
Reactant of Route 5
(-)-Sedamine
Reactant of Route 6
(-)-Sedamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.